molecular formula C15H16N6O5S B2674030 methyl (4-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 2034515-14-3

methyl (4-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2674030
CAS No.: 2034515-14-3
M. Wt: 392.39
InChI Key: FOVRZACPZXMXGP-UHFFFAOYSA-N
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Description

Methyl (4-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate is a heterocyclic compound featuring a phenyl core substituted with a sulfamoyl group linked to a 1,2,4-oxadiazole ring and a methyl carbamate moiety. The oxadiazole ring is further functionalized with a 1-methylpyrazole group.

Properties

IUPAC Name

methyl N-[4-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O5S/c1-21-9-10(7-16-21)14-19-13(26-20-14)8-17-27(23,24)12-5-3-11(4-6-12)18-15(22)25-2/h3-7,9,17H,8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVRZACPZXMXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 1-methyl-1H-pyrazole-4-carboxylic acid, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Oxadiazole Ring Formation: The 1-methyl-1H-pyrazole-4-carboxylic acid is then converted to the corresponding hydrazide, which undergoes cyclization with a suitable nitrile to form the 1,2,4-oxadiazole ring.

    Sulfamoylation: The oxadiazole derivative is then reacted with a sulfonyl chloride to introduce the sulfamoyl group.

    Carbamate Formation: Finally, the compound is treated with methyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfamoyl group, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, methyl (4-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of methyl (4-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound shares structural motifs with pyrazole-carboxamide derivatives reported in . Below is a comparative analysis focusing on functional groups, physicochemical properties, and synthetic strategies.

Functional Group Analysis
Compound Name Key Functional Groups Heterocycles Present
Target Compound Sulfamoyl (-SO₂NH-), carbamate (-OCOOCH₃), 1,2,4-oxadiazole, 1-methylpyrazole Oxadiazole, pyrazole
Compounds (3a–3e) Carboxamide (-CONH-), chloro (-Cl), cyano (-CN), aryl substituents Pyrazole (dual)

Key Differences :

  • The oxadiazole ring in the target may confer greater metabolic stability compared to the pyrazole-pyrazole backbone in compounds.
Physicochemical Properties

Data from reveal that substituents significantly influence melting points (mp) and yields:

Compound Substituents mp (°C) Yield (%) Molecular Formula
3a Phenyl, cyano 133–135 68 C₂₁H₁₅ClN₆O
3b 4-Chlorophenyl, cyano 171–172 68 C₂₁H₁₄Cl₂N₆O
3d 4-Fluorophenyl, cyano 181–183 71 C₂₁H₁₄ClFN₆O

Implications for the Target Compound :

  • The electron-withdrawing oxadiazole may reduce solubility in nonpolar solvents compared to ’s carboxamides.

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